molecular formula C12H7Cl2N B1220011 3,6-Dichlorocarbazole CAS No. 5599-71-3

3,6-Dichlorocarbazole

Cat. No. B1220011
CAS RN: 5599-71-3
M. Wt: 236.09 g/mol
InChI Key: BIMDTNQPZWJKPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,6-dichlorocarbazole has been studied through various methods, including enzymatic synthesis using chloroperoxidase from Caldariomyces fumago, which demonstrated the potential environmental formation of chloro- and bromocarbazoles, including this compound (Mumbo et al., 2013). Additionally, electrophilic aromatic substitution methods have been applied for the chlorination of carbazole to produce this compound among other chlorinated derivatives (Bonesi & Erra-Balsells, 1997).

Molecular Structure Analysis

The molecular structure and vibrational spectra of this compound have been examined using density functional theory (DFT) calculations. These studies provide insights into the optimized geometries, vibrational frequencies, and potential energy distributions of this compound (Xiao, Xie, & Xue, 2002).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including those leading to the formation of advanced molecular architectures. For instance, its reaction with propargyl bromide and subsequent Cu(I)-catalyzed 1,3-cycloaddition with different azides has been explored to generate compounds containing the 1,2,3-triazole moiety (Ameen et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as its degradation behavior in soil, have been the subject of research, revealing that this compound is not readily degradable under environmental conditions, which underscores its persistence in the environment (Tröbs et al., 2011).

Chemical Properties Analysis

The chemical properties of this compound have been studied in relation to its reactivity and the formation of chlorinated derivatives during aqueous chlorination processes. This research provides valuable insights into the potential transformation of carbazole into toxic chlorocarbazoles, including this compound, during water treatment processes involving chlorine (Xu et al., 2017).

Scientific Research Applications

Environmental Fate and Degradation

Tröbs et al. (2011) studied the degradative fate of 3,6-dichlorocarbazole in soil, finding it to be not readily degradable over a 57-day period. This suggests its persistence in soil environments, raising concerns due to its toxicological potential (Tröbs et al., 2011).

Enzymatic Synthesis and Environmental Contamination

Research by Mumbo et al. (2013) indicates that this compound can be enzymatically synthesized in the environment, potentially contributing to water pollution and contaminated sites. This enzymatic process highlights its relevance as an environmental contaminant (Mumbo et al., 2013).

Impact on Microbial Ecology and Soil Degradation

Shi et al. (2021) investigated the effects of this compound on soil microbial ecology and its degradation. They found that it transformed into 3-chlorocarbazole through dehalogenation and affected soil bacterial abundance and diversity. This study provides critical data on the ecological risk of polyhalogenated carbazoles in soil (Shi et al., 2021).

Reactivity in Aqueous Chlorination

Xu et al. (2017) characterized the reactivity and chlorinated products of carbazole during aqueous chlorination. They found that carbazole is readily transformed into toxic chlorocarbazoles, including this compound, in water treatment plants using chlorine as a disinfectant (Xu et al., 2017).

Sensor and Detection Applications

Ahmed et al. (2011) explored the use of cyclo-Bis(urea-3,6-dichlorocarbazole) as a chromogenic and fluorogenic receptor for anions, demonstrating its potential in sensor applications (Ahmed et al., 2011).

Molecular Modeling and Vibrational Spectra

Research by Xiao et al. (2002) conducted Becke 3-Lee-Yang-Parr density functional theory calculations on this compound to study its molecular structures and vibrational spectra. This research aids in understanding its chemical properties and potential applications in various fields (Xiao et al., 2002).

Antimicrobial Applications

Zhang et al. (2018) reported the synthesis of isopropanol-bridged carbazole azoles, including 3,6-dichlorocarbazolyl triazole, showing effectiveness in inhibiting the growth of E. faecalis. This suggests its potential use in antimicrobial applications (Zhang et al., 2018).

Mechanism of Action

In a study, peroxymonosulfate (PMS) was activated by zero valent iron (Fe 0) to remove 3,6-dichlorocarbazole (3,6-CCZ). The main reactive oxygen species (ROS) were found to be OH· and 1 O 2 .

Safety and Hazards

3,6-Dichlorocarbazole can cause skin and eye irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Future studies are expected to reveal more accurate half-lives of 3,6-Dichlorocarbazole, although it has been shown that the compounds are not readily degradable in their native soil environment . Another study provides new insight into the activation mechanism of Fe 0 -activated PMS and the removal mechanism of this compound .

properties

IUPAC Name

3,6-dichloro-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMDTNQPZWJKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40284786
Record name 3,6-Dichlorocarbazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5599-71-3
Record name 3,6-Dichlorocarbazole
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Record name 3,6-Dichlorocarbazole
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Record name 3,6-Dichlorocarbazole
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Synthesis routes and methods

Procedure details

Reaction of benzidine dihydrochloride (CAS 531-85-1) with potassium nitrate and sulfuric acid gives compound 1 (Zhurn. Obsh Khim., 1944, 14, 1019). Reaction of compound 1 with iron and hydrochloric acid leads to compound 2 (Zhurn. Obsh Khim., 1944, 14, 1019). Reaction of compound 2 with sulfuric acid affords 9H-carbazole-2,7-diamine 1-1 (Zhum. Obsh Khim., 1944, 14, 1019).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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